molecular formula C24H27ClN4O2 B4763967 [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

Cat. No.: B4763967
M. Wt: 438.9 g/mol
InChI Key: SDYGKBNOWWYYPL-UHFFFAOYSA-N
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Description

The compound [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic molecule with potential applications in various scientific fields. It features a piperazine ring substituted with a 2-chlorobenzyl group and a pyrazole ring substituted with a 2,5-dimethylphenoxy group. This compound’s unique structure suggests it may have interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 2-Chlorobenzyl Group: The piperazine ring is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 2-chlorobenzyl group.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with 1,3-diketones under acidic conditions.

    Substitution with 2,5-Dimethylphenoxy Group: The pyrazole ring is then reacted with 2,5-dimethylphenol in the presence of a base to introduce the 2,5-dimethylphenoxy group.

    Coupling of Piperazine and Pyrazole Rings: Finally, the piperazine and pyrazole rings are coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its unique structure and potential biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of **[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-

Properties

IUPAC Name

[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-[1-[(2,5-dimethylphenoxy)methyl]pyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN4O2/c1-18-7-8-19(2)23(15-18)31-17-29-10-9-22(26-29)24(30)28-13-11-27(12-14-28)16-20-5-3-4-6-21(20)25/h3-10,15H,11-14,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDYGKBNOWWYYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCN2C=CC(=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 2
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 5
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2-CHLOROBENZYL)PIPERAZINO]{1-[(2,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE

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